

Physicochemical Properties of D-Psicose Crystals: A Technical Guide

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Compound of Interest		
Compound Name:	D-Psicose	
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Introduction

D-Psicose, also known as D-Allulose, is a rare ketohexose and a C-3 epimer of D-fructose.[1] It exists naturally in small quantities in fruits and other foods like figs, raisins, and brown sugar. [2] Classified as a low-calorie sweetener, it offers approximately 70% of the sweetness of sucrose with only a fraction of the caloric content (about 0.3%).[3] Its unique metabolic properties, coupled with functional benefits in food applications, have positioned it as a promising sucrose substitute.[1][2] The United States Food and Drug Administration (FDA) has designated **D-Psicose** as Generally Recognized as Safe (GRAS) for use as a sweetener in a variety of food categories.[3][4] This guide provides an in-depth overview of the core physicochemical properties of **D-Psicose** in its crystalline form, targeted at researchers, scientists, and professionals in drug development and food science.

Core Physicochemical Properties

The crystalline form of **D-Psicose** exhibits distinct properties that are critical for its handling, formulation, and application. These properties have been characterized using various analytical techniques.

Crystalline Structure and Form

X-ray crystal analysis has confirmed that **D-Psicose** crystallizes from an aqueous solution exclusively as β -D-pyranose with a 1C (${}^{1}C_{4}$ (D)) conformation.[3][5] This is notable because, in



an aqueous solution, **D-Psicose** exists as a mixture of tautomers, including α/β -pyranose and α/β -furanose forms.[6] The crystalline solid is typically a white powder.[2][7]

The crystal system is orthorhombic, with the space group P2₁2₁2₁, which is the same as that for β -D-fructopyranose.[3][5] A racemic mixture of D- and L-psicose also forms a β -pyranose structure with a 2C_5 conformation.[8][9]

Table 1: Crystallographic Data for **D-Psicose**

Parameter	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₆	[7]
Molar Mass	180.16 g/mol	[7]
Crystal System	Orthorhombic	[3][5]
Space Group	P212121	[3][5]
Molecules per Unit Cell (Z)	4	[3][5]

| Appearance | White crystalline solid |[7] |

Melting Point

The melting point of **D-Psicose** crystals has been reported with some variation, which may be attributed to the difficulty in crystallization and the purity of the sample.[7] Differential Scanning Calorimetry (DSC) is the standard technique for this measurement.[10]

Table 2: Reported Melting Points of **D-Psicose**

Melting Point (°C)	Reference
58 °C or 109 °C	[7]
96 °C	[3][10]

| 109 °C |[6][11][12] |



Solubility

D-Psicose is highly soluble in water, a key property for its application in beverages and other aqueous formulations.[3][7] Its solubility increases significantly with temperature.[13]

Table 3: Aqueous Solubility of **D-Psicose** at Various Temperatures

Temperature (°C)	Solubility (g / 100 g water)	Resulting Solution (% w/w)	Reference
20	~203	~67%	[13]
25	291	74%	[3][5][10]
50	489	83%	[3]

| 60 | ~1000 | Nearly 100% |[13] |

Stability and Hygroscopicity

Crystalline **D-Psicose** is stable under typical room temperature and pressure conditions.[2] In aqueous solutions with a pH range of 2.5 to 6, it remains stable for at least six months under both refrigerated and room temperature storage.[2] However, like many sugars, it can undergo Maillard reactions at high temperatures, which contributes to browning and flavor development in baked goods.[2]

While specific quantitative data on the hygroscopicity of **D-Psicose** crystals is not extensively detailed in the provided results, it is noted that a complex crystalline sugar of **D-psicose** and D-allose exhibits low hygroscopicity, making it easy to handle.[14] The tendency of crystalline materials to absorb water is a critical factor in their storage and handling.[15]

Optical Rotation

The specific rotation of **D-Psicose** has been measured in an aqueous solution. One report indicates a value of $[\alpha]D^{25}$ +4.7° (c = 4.3 in water) with no detectable mutarotation.[6][16] Another study investigating the mutarotation after dissolving the pure β -D-psicopyranose crystal form estimated its initial specific rotation to be approximately -85 deg dm⁻¹ g⁻¹ cm³.[5] [10]



Experimental Protocols

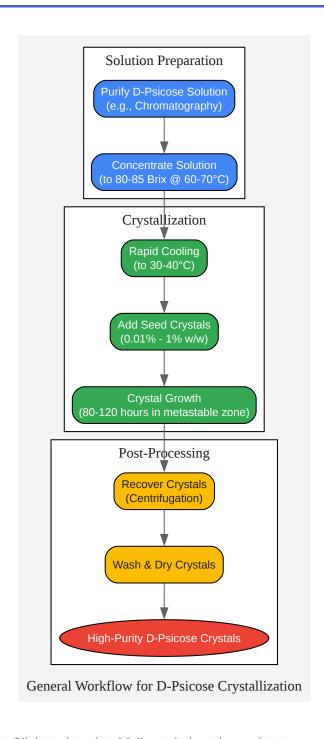
The characterization of **D-Psicose** crystals involves several standard and specialized analytical techniques.

Crystallization of D-Psicose

Producing high-purity **D-Psicose** crystals is a critical first step. The general process involves creating a supersaturated solution and controlling conditions to promote crystal growth.

- Preparation of Solution: A purified **D-Psicose** solution is concentrated, typically using a rotary evaporator at around 40-70°C, to achieve a supersaturated state of 70% to 85% (g/g solution or Brix).[10][17][18]
- Cooling and Seeding: The concentrated solution is cooled. One method involves rapid cooling to 30-40°C, followed by the introduction of **D-Psicose** seed crystals (0.01% to 1% g/g) to initiate crystallization.[17][18][19]
- Crystal Growth: The solution is maintained in a metastable zone, which for **D-Psicose** is a concentration range from saturation up to about 6% higher than the saturation concentration.
 [17] This allows for the growth of stable, uniform crystals. The process can take 80 to 120 hours.
- Recovery and Drying: The resulting crystals are recovered from the mother liquor via centrifugation, washed (e.g., with deionized water), and dried, often using a fluidized bed or vacuum dryer.[17] This process can yield crystals with a purity of 98% (w/w) or higher.[18]
 [19]





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A high-level overview of the **D-Psicose** crystallization process.

Determination of Melting Point

The melting point is determined using Differential Scanning Calorimetry (DSC).[10][20]

 Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[20]



Method: A small, weighed sample of **D-Psicose** crystals is placed in a DSC pan. The sample is heated at a constant rate (e.g., 10°C/minute) alongside an empty reference pan.[21] An endothermic event, observed as a peak on the DSC thermogram, indicates the melting of the crystals.[21] The temperature at the peak of this curve is taken as the melting point (Tm).[21]

Analysis of Crystal Structure

X-ray Powder Diffraction (XRPD) is used to analyze the crystal structure of the powdered form.

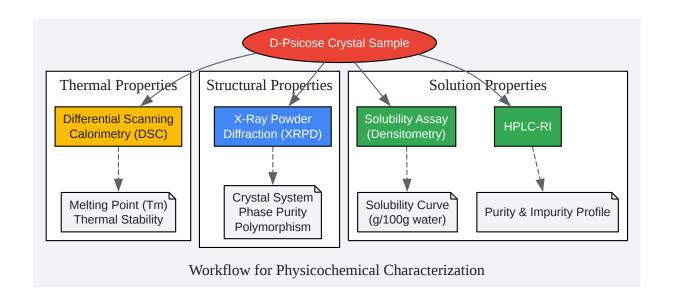
- Principle: A crystalline solid's ordered lattice diffracts X-rays at specific angles, creating a
 unique diffraction pattern or "fingerprint".[22] Amorphous materials produce a diffuse halo
 instead of sharp peaks.[22]
- Method: A sample of **D-Psicose** powder is exposed to a monochromatic X-ray beam. A
 detector measures the intensity of the diffracted X-rays as the angle (2θ) is varied. The
 resulting diffractogram, a plot of intensity versus 2θ, is used to identify the crystalline form by
 comparing the peak positions and intensities to known standards.[23][24]

Measurement of Solubility

The equilibrium solubility of **D-Psicose** in water is determined experimentally.

• Method: Excess finely smashed **D-Psicose** crystals are mixed with pure water in a vial.[10] The mixture is maintained at a constant temperature in a thermostat-controlled water bath and stirred for an extended period (e.g., five days) to ensure equilibrium is reached.[10] The supernatant is then carefully removed, and its **D-Psicose** content is quantified. One accurate method for quantification is densitometry, using an oscillating tube density meter, by comparing the solution's density to a predetermined calibration curve.[10]





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Key analytical techniques for characterizing **D-Psicose** crystals.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of **D-Psicose**.

- Principle: HPLC separates components in a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.
- Method: Since sugars like allulose lack a strong UV chromophore, a Refractive Index (RI) detector is commonly used.[25] An HPLC system equipped with an RI detector and a suitable column (e.g., an Atlantis Premier BEH Z-HILIC) can separate and quantify D-Psicose from other sugars and impurities.[25] The purity is determined by comparing the peak area of D-Psicose to the total area of all peaks in the chromatogram. This method is



crucial for quality control, ensuring the final product meets specifications of ≥95% or higher purity.[26]

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